![molecular formula C24H40N2O12 B608816 Mal-amido-PEG7-acid CAS No. 2112731-42-5](/img/structure/B608816.png)
Mal-amido-PEG7-acid
Overview
Description
Mal-amido-PEG7-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of this compound is C24H40N2O12 . It has a molecular weight of 548.6 g/mol .
Chemical Reactions Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 548.6 g/mol and a molecular formula of C24H40N2O12 . It is a PEG derivative containing a maleimide group and a terminal carboxylic acid .
Scientific Research Applications
Biodegradable Polymer Applications
Mal-amido-PEG7-acid, as part of the broader family of poly(amido amine) and poly(β-amino ester) polymers, has significant applications in biodegradable materials useful for biomedical applications. These include the development of amphiphilic conetwork gels and hydrogels with controlled composition and degradation behaviors, desirable for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).
Enhancing Circulation Half-Life of Biopharmaceuticals
This compound plays a role in the enhancement of circulation half-lives of biopharmaceuticals through N-terminal site-specific PEGylation. This has been demonstrated with Thymosin alpha 1, an immune-modulating agent, where its modified form (Mal-Tα1) showed significantly increased circulation time and immunoactivity (G. Peng et al., 2019).
Drug Delivery Studies
This compound derivatives, specifically mPEG-maleimide, find application in drug delivery studies, especially for thiol PEGylation of protein molecules. It is crucial in the quantitative analysis of PEGylation reaction mixtures, providing insights into the efficacy and safety of drug delivery systems (Pooja Nanda et al., 2016).
siRNA Delivery for Therapeutic Strategies
In the field of gene therapy, PEGylated poly(amido amine)s, including derivatives of this compound, are being explored as potential carriers for systemic siRNA delivery. These polymers offer reduced toxicity and enhanced gene silencing efficacy, making them promising materials for therapeutic applications (P. Vader et al., 2011).
Cancer-Targeted Drug Delivery
Another significant application is in the field of cancer therapy. This compound forms part of multifunctional polymeric micelles that enhance cancer cell uptake and induce targeted apoptosis of cancer cells through the release of anticancer drugs in response to cancer cell-secreted enzymes (Wei-Hai Chen et al., 2015).
Mechanism of Action
Target of Action
Mal-amido-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound molecule contains a maleimide group and a terminal carboxylic acid . The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs, this compound enables the selective degradation of target proteins. This is achieved by linking the target protein to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to a specific target protein, this compound enables the selective degradation of that protein. This can have various molecular and cellular effects depending on the function of the target protein .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVLPWUXYBIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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